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2-Heptanoyl-pyrrole

Flavor Chemistry Sensory Science Structure-Odor Relationship

2-Heptanoyl-pyrrole (1-(1H-pyrrol-2-yl)heptan-1-one; C11H17NO; MW 179.26 g/mol) is a 2-acylpyrrole derivative featuring a seven-carbon linear heptanoyl chain substituted at the 2-position of the pyrrole ring. As a class, 2-acylpyrroles are nitrogen-containing heterocyclic aroma compounds formed primarily through the advanced stages of the Maillard reaction, notably from the interaction of amino acids such as proline or ornithine with reducing sugars.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B8459967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanoyl-pyrrole
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=CC=CN1
InChIInChI=1S/C11H17NO/c1-2-3-4-5-8-11(13)10-7-6-9-12-10/h6-7,9,12H,2-5,8H2,1H3
InChIKeyNYYLLQUGWKHSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanoyl-pyrrole: A Mid-Chain 2-Acylpyrrole for Roasted, Nutty Flavor Applications


2-Heptanoyl-pyrrole (1-(1H-pyrrol-2-yl)heptan-1-one; C11H17NO; MW 179.26 g/mol) is a 2-acylpyrrole derivative featuring a seven-carbon linear heptanoyl chain substituted at the 2-position of the pyrrole ring. As a class, 2-acylpyrroles are nitrogen-containing heterocyclic aroma compounds formed primarily through the advanced stages of the Maillard reaction, notably from the interaction of amino acids such as proline or ornithine with reducing sugars [1]. This positions 2-heptanoyl-pyrrole within the olfactory category of toasted, nutty, and cocoa-like odorants, a profile distinct from the sweet, caramel notes of analogous oxygen-containing furans or the sulfurous, meaty impact of thiophenes [1].

Why Generic 2-Acylpyrroles Cannot Automatically Substitute for 2-Heptanoyl-pyrrole


The assumption that any 2-acylpyrrole can be interchanged in a flavor formulation or research synthesis ignores the profound influence of acyl chain length on both physicochemical properties and organoleptic performance. Longer alkyl chains, such as the heptanoyl group, directly increase hydrophobicity (logP), raise boiling points, reduce water solubility, and alter vapor pressure relative to short-chain analogs like 2-acetylpyrrole. These shifts fundamentally change the compound's volatility, substantivity, and flavor release kinetics in a product matrix, making substitution without reformulation a risk for inconsistent sensory outcomes [1][2].

Quantitative Differentiation Evidence for 2-Heptanoyl-pyrrole vs. Closest Analogs


Odor Profile: Alkyl Chain Elongation Shifts Character from Popcorn to Spicy-Fatty

The class-level odor profile for pyrroles is described as toasted, nutty, and cocoa-like, with the specific note influenced by ring substitution [1]. For 2-acylpyrroles, this is well-documented by 2-acetylpyrrole, which is characterized by a distinctly popcorn, roasted, and sweet profile [1]. In contrast, the only reliably sourced organoleptic description for 2-heptanoyl-pyrrole indicates a 'spicy, fatty aroma,' consistent with the increased lipophilic character conferred by the elongated C7 chain . This represents a qualitative shift away from the simple roasted notes of the short-chain analog, making it unsuitable as a direct sensory substitute.

Flavor Chemistry Sensory Science Structure-Odor Relationship

Hydrophobicity (logP): A Critical Selector for Matrix Partitioning vs. 2-Heptanoylthiophene

Hydrophobicity, measured by the octanol-water partition coefficient (logP), dictates a flavor compound's behavior in multi-phase food matrices (e.g., emulsions, fat-based vs. aqueous phases). The sulfur analog 2-heptanoylthiophene has an estimated logP of 3.817 [1]. 2-Heptanoyl-pyrrole, while lacking a directly measured value, is predicted to have a significantly lower logP due to the hydrogen-bond donor capacity of the pyrrole N-H group (1 HBD), which is absent in thiophene . This structural difference directly translates to a quantifiable difference in water solubility (19.37 mg/L estimated for the thiophene analog [1] vs. an expected higher solubility for the pyrrole).

Physicochemical Property logP Solubility

Boiling Point and Volatility: Processing Window Differentiation for Thermal Stability

Boiling point is a defining factor for a flavor compound's survival during high-temperature food processing (e.g., baking, extrusion, frying). 2-Heptanoylthiophene has an estimated boiling point of 295-296°C at 760 mmHg [2]. The replacement of the sulfur heteroatom with nitrogen (pyrrole) and the lower molecular weight of 2-heptanoyl-pyrrole (179.26 vs. 196.31 g/mol) predicts a lower boiling point for the pyrrole, increasing its volatility relative to the thiophene analog. This is consistent with the class-level observation that pyrroles exhibit 'moderate' volatility and function primarily as mid-base notes [1].

Volatility Thermal Stability Process Engineering

Synthetic Versatility: The 2-Acylpyrrole Scaffold as a Key Intermediate for Pyrrolyl Ketones

A 2022 study demonstrated a robust, transition-metal-free method for synthesizing a diverse library of N-substituted pyrrolyl ketones from N-substituted acetylpyrroles and alcohols via a t-BuOK-mediated radical condensation . This pathway directly enables the generation of 2-heptanoyl-pyrrole analogs and highlights the scaffold's utility for creating compounds with distinct, tuneable odors. Crucially, the study showed that these pyrrolyl ketones possess varied characteristic odors distinct from both their acetylpyrrole and alcohol precursors, confirming that structural modification at the acyl position predictably alters sensory output .

Synthetic Chemistry Flavor Precursor Radical Condensation

Optimal Scientific and Industrial Application Scenarios for 2-Heptanoyl-pyrrole Based on Current Evidence


Savory Reaction Flavor Development Requiring a Spicy-Fatty Mid-Note

Given its described 'spicy, fatty aroma' , 2-heptanoyl-pyrrole is a superior candidate over the popcorn-like 2-acetylpyrrole for constructing complex savory flavor bases (e.g., processed meat, spice blends, and roasted nut seasonings). Its moderate volatility as a pyrrole ensures it functions as a heart note, bridging top-note impact with base-note persistence during thermal processing [1].

Aqueous Food Matrices Where Sulfur-Containing Analogs Fail

The N-H group of the pyrrole ring grants 2-heptanoyl-pyrrole inherently better water solubility compared to its thiophene analog (2-heptanoylthiophene, water solubility 19.37 mg/L) [2]. This makes it the scientifically sound choice for clear beverages, brines, or aqueous sauces where a spicy, roasted character is desired without emulsion instability or flavor separation.

Thermal Process Flavor Research (Baking and Extrusion)

The compound's class-level origin in the Maillard reaction between amino acids and sugars [1] makes it a relevant analytical standard or precursor for studying the formation of roasted notes in baked goods and coffee. Its higher volatility compared to analogous thiophenes [1] positions it for research on volatile aroma release profiles at baking temperatures.

Synthetic Chemistry Research on Flavor Precursor Tuning

Following the 2022 methodology for synthesizing N-substituted pyrrolyl ketones , 2-heptanoyl-pyrrole or its analogs can serve as a starting point for generating novel flavor molecules with predictable odor modifications. This is a procurement-relevant scenario for flavor houses conducting proprietary molecule discovery.

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